2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE
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Overview
Description
2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE is a complex organic compound that combines the structural features of both 2-furaldehyde and 5-nitro-2-furaldehyde These compounds are known for their reactivity and are used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE typically involves the reaction of 2-furaldehyde with 5-nitro-2-furaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of both compounds react in the presence of a base to form the azine linkage. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-furaldehyde involves the acid-catalyzed dehydration of pentose sugars derived from agricultural biomass. The process is typically carried out in large reactors where the biomass is treated with a mineral acid like sulfuric acid at high temperatures. The resulting furaldehyde is then purified through distillation. For 5-nitro-2-furaldehyde, nitration of furaldehyde is performed using nitric acid in the presence of a catalyst. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group in 5-nitro-2-furaldehyde can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furoic acid.
Reduction: 5-amino-2-furaldehyde.
Substitution: Halogenated furfural derivatives.
Scientific Research Applications
2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitrofuran antibiotics.
Industry: Used in the production of resins, plastics, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE involves its interaction with biological molecules. The nitro group in 5-nitro-2-furaldehyde can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial effects. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Furfural: Similar to 2-furaldehyde but lacks the nitro group.
5-Nitrofurfural: Similar to 5-nitro-2-furaldehyde but does not have the azine linkage.
Nitrofurazone: A nitrofuran derivative used as an antimicrobial agent.
Uniqueness
2-FURALDEHYDE, AZINE with 5-NITRO-2-FURALDEHYDE is unique due to the presence of both the azine linkage and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73839-63-1 |
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Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C10H7N3O4/c14-13(15)10-4-3-9(17-10)7-12-11-6-8-2-1-5-16-8/h1-7H/b11-6+,12-7+ |
InChI Key |
UBSSQIVIJWPSOH-GNXRPPCSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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